5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine
Overview
Description
5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5F3INO. It is characterized by the presence of an iodine atom, a methoxy group, and a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine has several scientific research applications, including:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of crop protection products to prevent crop losses caused by pests.
Material Science: It may be used in the synthesis of materials with unique properties for various industrial applications.
Mechanism of Action
The mechanism of action of 5-iodo-2-methoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in the production of several crop-protection products.
Trifluoromethylpyridine Derivatives: These compounds share the trifluoromethyl group and pyridine ring structure, which contribute to their unique chemical properties.
Uniqueness
5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine is unique due to the presence of the iodine atom, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
5-iodo-2-methoxy-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-6-5(7(8,9)10)2-4(11)3-12-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWCSGKWJKJWRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470652 | |
Record name | 5-iodo-2-methoxy-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887707-27-9 | |
Record name | 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887707-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-iodo-2-methoxy-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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